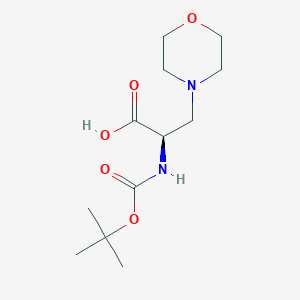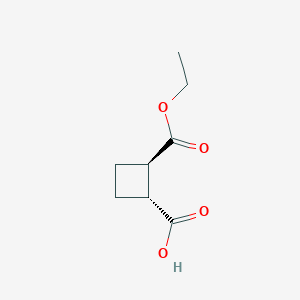
1-(3-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-phényl)-3-hydrazino-1H-pyrazin-2-one est un composé chimique appartenant à la classe des pyrazinones. Il se caractérise par la présence d’un groupe fluorophényle et d’un groupe hydrazino liés à un cycle pyrazinone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(3-Fluoro-phényl)-3-hydrazino-1H-pyrazin-2-one implique généralement la réaction de la 3-fluorophénylhydrazine avec un précurseur de pyrazinone approprié. Une méthode courante consiste en la condensation de la 3-fluorophénylhydrazine avec la 2-pyrazinone en milieu acide ou basique. La réaction est généralement effectuée dans un solvant tel que l’éthanol ou le méthanol, et le produit est isolé par cristallisation ou chromatographie.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la 1-(3-Fluoro-phényl)-3-hydrazino-1H-pyrazin-2-one ne soient pas bien documentées, l’approche générale impliquerait l’adaptation à grande échelle des méthodes de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction, l’utilisation de réacteurs plus grands et l’emploi de techniques à flux continu pour améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
1-(3-Fluoro-phényl)-3-hydrazino-1H-pyrazin-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazino en groupe amine.
Substitution : Le groupe fluorophényle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l’hydroxyde de sodium (NaOH) ou le carbonate de potassium (K2CO3).
Principaux produits
Oxydation : Formation d’oxydes de pyrazinone.
Réduction : Formation de 1-(3-Fluoro-phényl)-3-amino-1H-pyrazin-2-one.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
1-(3-Fluoro-phényl)-3-hydrazino-1H-pyrazin-2-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son potentiel en tant qu’agent thérapeutique en raison de sa structure chimique unique.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Applications De Recherche Scientifique
1-(3-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de 1-(3-Fluoro-phényl)-3-hydrazino-1H-pyrazin-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydrazino peut former des liaisons hydrogène avec les macromolécules biologiques, influençant ainsi leur fonction. Le groupe fluorophényle peut améliorer l’affinité de liaison du composé à certaines enzymes ou certains récepteurs, conduisant à ses effets biologiques. Les cibles moléculaires et les voies exactes sont encore à l’étude, mais des études préliminaires suggèrent une implication dans les voies de stress oxydatif et l’inhibition enzymatique.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(3-Fluoro-phényl)-3-hydrazino-1H-pyrazin-2-one : partage des similitudes avec d’autres dérivés de pyrazinone, tels que :
Unicité
- La présence à la fois d’un groupe fluorophényle et d’un groupe hydrazino dans la 1-(3-Fluoro-phényl)-3-hydrazino-1H-pyrazin-2-one la rend unique par rapport aux autres dérivés de pyrazinone. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C10H9FN4O |
|---|---|
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
1-(3-fluorophenyl)-3-hydrazinylpyrazin-2-one |
InChI |
InChI=1S/C10H9FN4O/c11-7-2-1-3-8(6-7)15-5-4-13-9(14-12)10(15)16/h1-6H,12H2,(H,13,14) |
Clé InChI |
MEHKFEKFTJTHGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12272368.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide](/img/structure/B12272369.png)
![2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine](/img/structure/B12272371.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12272375.png)


![3-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12272407.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(2-fluorophenyl)methyl]methylamine](/img/structure/B12272412.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12272422.png)
![N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B12272424.png)
![(1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B12272428.png)
![Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S)](/img/structure/B12272437.png)

